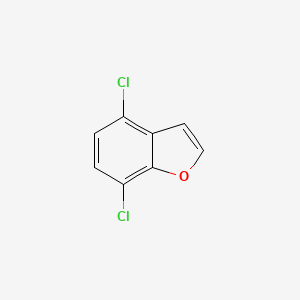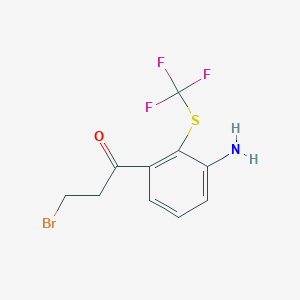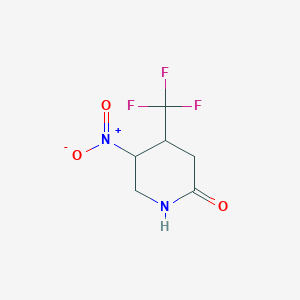
5-Nitro-4-(trifluoromethyl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-4-(trifluoromethyl)piperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The presence of a trifluoromethyl group and a nitro group in the compound makes it unique and significant in various chemical and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method involves the reaction of a piperidine derivative with a trifluoromethylating agent and a nitrating agent under controlled conditions .
Industrial Production Methods
Industrial production of 5-Nitro-4-(trifluoromethyl)piperidin-2-one often employs high-yield methods that ensure the efficient incorporation of the trifluoromethyl and nitro groups. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-4-(trifluoromethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a variety of functionalized piperidine derivatives .
Applications De Recherche Scientifique
5-Nitro-4-(trifluoromethyl)piperidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Nitro-4-(trifluoromethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can affect cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)piperidine: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitropiperidine: Does not contain the trifluoromethyl group, affecting its lipophilicity and biological activity.
2,2,2-Trifluoroethylpiperidine: Contains a different trifluoromethyl group arrangement, leading to different chemical properties.
Uniqueness
5-Nitro-4-(trifluoromethyl)piperidin-2-one is unique due to the simultaneous presence of both the trifluoromethyl and nitro groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C6H7F3N2O3 |
|---|---|
Poids moléculaire |
212.13 g/mol |
Nom IUPAC |
5-nitro-4-(trifluoromethyl)piperidin-2-one |
InChI |
InChI=1S/C6H7F3N2O3/c7-6(8,9)3-1-5(12)10-2-4(3)11(13)14/h3-4H,1-2H2,(H,10,12) |
Clé InChI |
BEARDRFCIVQXOQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CNC1=O)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





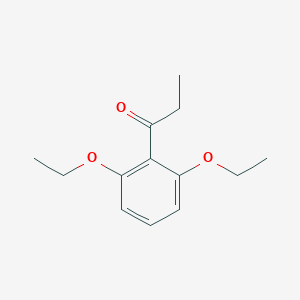
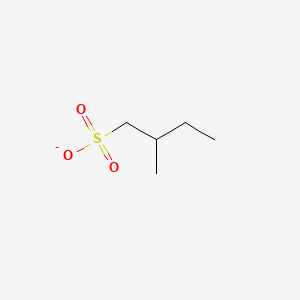

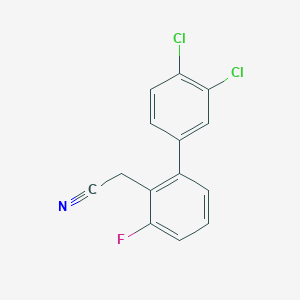
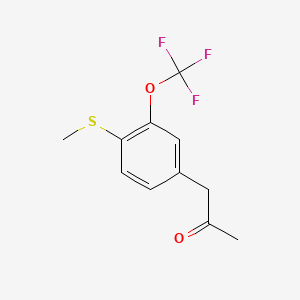
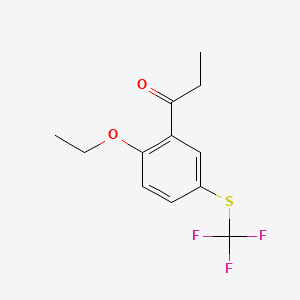
![3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B14052929.png)

